11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate is a chemical compound that serves as a surface-initiator for controlled radical polymerization techniques, particularly atom transfer radical polymerization. This compound is notable for its ability to form self-assembled monolayers on silicon substrates, facilitating the growth of polymer brushes. The synthesis and application of this compound have been extensively studied in materials science, particularly in the development of functionalized surfaces for biomedical applications.
The compound is classified as a silane derivative and is primarily used in polymer chemistry. It is synthesized from 10-undecen-1-yl-2-bromo-2-methylpropanoate through a hydrosilylation reaction with trichlorosilane, utilizing a platinum catalyst. The molecular formula of 11-(trichlorosilyl)undecyl 2-bromo-2-methylpropanoate is , with a molecular weight of approximately 454.75 g/mol .
The synthesis of 11-(trichlorosilyl)undecyl 2-bromo-2-methylpropanoate involves several key steps:
The molecular structure of 11-(trichlorosilyl)undecyl 2-bromo-2-methylpropanoate features a long undecyl chain attached to a trichlorosilyl group and a bromo-functionalized ester group. The presence of the trichlorosilyl moiety enables strong adhesion to silicon surfaces, making it an effective initiator for surface polymerization.
Key structural data includes:
The primary chemical reaction involving 11-(trichlorosilyl)undecyl 2-bromo-2-methylpropanoate is its role as an initiator for atom transfer radical polymerization (ATRP). Upon exposure to ultraviolet light or heat, the bromine atom can be eliminated, generating a radical that initiates polymerization from adjacent monomers.
In practical applications, this initiator has been used to graft various methacrylate polymers from silicon substrates, allowing for tailored surface properties such as biocompatibility and antifouling characteristics .
The mechanism of action for 11-(trichlorosilyl)undecyl 2-bromo-2-methylpropanoate in ATRP involves several steps:
This mechanism allows for precise control over molecular weight and polydispersity of the resulting polymer brushes .
The physical properties of 11-(trichlorosilyl)undecyl 2-bromo-2-methylpropanoate include:
Chemical properties include its reactivity due to the presence of both bromine and trichlorosilane groups, making it suitable for surface modifications and functionalizations .
11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate has significant applications in:
11-(Trichlorosilyl)undecyl 2-bromo-2-methylpropanoate (C₁₅H₂₈BrCl₃O₂Si) serves as a foundational ATRP initiator for polymer brush synthesis. The molecule features a trichlorosilyl anchor for covalent bonding to hydroxyl-bearing surfaces (e.g., silicon wafers) and a bromoisobutyrate group that initiates radical polymerization. During deposition, substrates are immersed in toluene solutions containing the initiator, forming self-assembled monolayers (SAMs) with thicknesses of ~5.5 nm as confirmed by ellipsometry [2].
A critical innovation involves using ultraviolet-ozone (UVO) treatment to spatially regulate initiator density. Exposure to UVO (253.7 nm, 32 mW/cm²) selectively oxidizes C-Br bonds, reducing surface bromine density while preserving the silane anchor. XPS data reveal bromine ablation follows exponential decay (half-life: 18 ± 1 s), enabling precise grafting density control [2]. Subsequent SI-ATRP of methyl methacrylate (MMA) from these surfaces yields poly(methyl methacrylate) (PMMA) brushes with thicknesses directly proportional to residual Br concentration.
Table 1: UVO Exposure Impact on Initiator Functionality
UVO Exposure Time (s) | Br Atomic % (XPS) | PMMA Brush Thickness (nm) |
---|---|---|
0 | 3.2 ± 0.1 | 55 ± 2 |
10 | 2.1 ± 0.1 | 38 ± 1 |
30 | 0.9 ± 0.1 | 18 ± 1 |
60 | 0.3 ± 0.05 | 6 ± 0.5 |
Photoinduced SET-LRP exploits the initiator’s C-Br bond susceptibility to activation by visible light and catalytic copper complexes. Under irradiation, Cu⁰/Cuᴵᴵ species mediate heterolytic cleavage of the bromoisobutyrate group, generating carbon-centered radicals. This process enables rapid polymerization of hydrophilic monomers like N-(2-hydroxypropyl)methacrylamide (HPMA) at ultralow copper concentrations (80 ppb–8 ppm) [4].
The living nature of SET-LRP is evidenced by linear brush thickness growth (up to 220 nm) with irradiation time and successful chain extension for block copolymer synthesis. Spatial control is achieved using digital micromirror devices (DMDs) to create micropatterned poly(HPMA) brushes. These structures exhibit exceptional non-fouling properties, resisting protein adsorption from blood plasma below 5 ng/cm² – a critical feature for biomedical interfaces [4].
Combining SI-ATRP and photo-SET-LRP enables fabrication of hierarchically structured brush systems. A proof-of-concept involves:
This approach creates bioactive micropatterns (~100 µm grids) on non-fouling backgrounds, facilitating controlled cell adhesion studies with human mesenchymal stem cells (hMSCs) [3].
Table 2: Sequential Grafting Parameters for Hybrid Brushes
Brush Layer | Monomer | Thickness (nm) | Functional Group | Application |
---|---|---|---|---|
Primary | OEGMA/BIBEMA | 20 ± 2 | Bromoisobutyrate | Antifouling base layer |
Secondary (Patterned) | AMEMA | 35 ± 3 | Azide | Biomolecule conjugation |
Achieving homogeneous initiator monolayers requires optimized deposition protocols:
Critical quality metrics include ellipsometric thickness (5.0–5.5 nm), XPS-determined Br 3d signal at 70.5 eV, and water contact angles >100° indicating hydrophobic methyl termini [2]. Deviations suggest incomplete monolayer formation or oxidative damage.
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7